4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide
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Overview
Description
This compound is characterized by its molecular formula C16H19NO3S and a molecular weight of 305.39.
Preparation Methods
The synthesis of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the sulfonamide group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction, thereby disrupting the metabolic processes of the cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-ethylbenzenesulfonamide: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.
4-methyl-N-(2-phenoxyethyl)benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions with biological targets.
N-(2-phenoxyethyl)benzenesulfonamide: Lacks the ethyl group, which can influence its solubility and overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAJIMSAVNKJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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